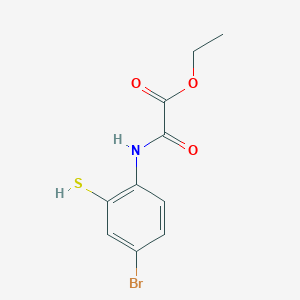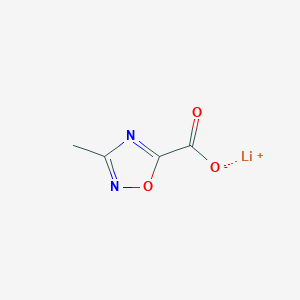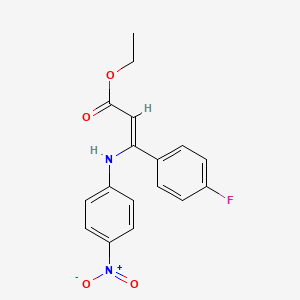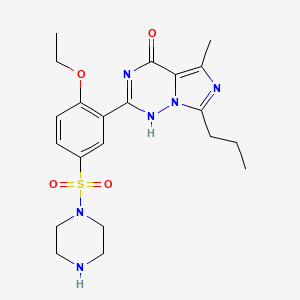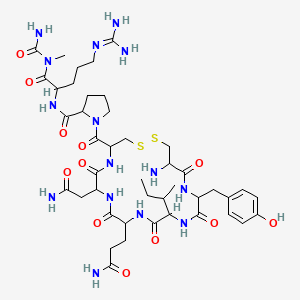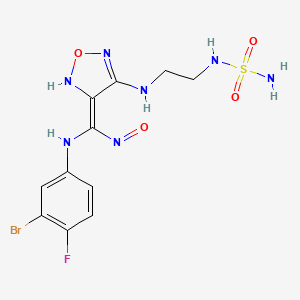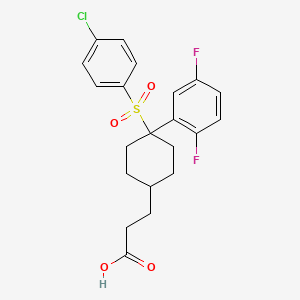
MK-0752
Übersicht
Beschreibung
MK-0752 is a moderately potent γ-secretase inhibitor . It reduces Aβ40 production with an IC50 of 5 nM . It’s currently in Phase 1/2 of clinical trials . It has been shown to cross the blood-brain barrier and reduce newly generated CNS Aβ in vivo .
Molecular Structure Analysis
The molecular formula of MK-0752 is C21H21ClF2O4S . Its molecular weight is 442.9 . The structure includes a carbocyclic fatty acid, a benzenesulfonyl group, and a carboxylic acid .
Chemical Reactions Analysis
MK-0752 is a γ-secretase inhibitor . It reduces Aβ40 production in a dose-dependent manner . In vitro, MK-0752 blocks Notch-intracellular domain (ICD) cleavage and its subsequent nuclear translocation .
Physical And Chemical Properties Analysis
MK-0752 has a molecular weight of 442.9 and a molecular formula of C21H21ClF2O4S . It is insoluble in water and ethanol, but soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Pancreatic Cancer Treatment
MK-0752 has been used in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma . This combination treatment was found to be safe and showed promise in terms of tumor response . The study was able to determine the recommended phase 2 dose (RP2D) of MK-0752 and gemcitabine as single agents .
Early Phase Oncology Studies
MK-0752 has been evaluated in early phase oncology studies . A novel Phase I/IIa design was used to determine the tolerability and effect on survival of using MK-0752 in combination with other agents in patients with advanced pancreatic cancer .
Breast Cancer Treatment
Laboratory research has shown that MK-0752 can target stem cells and prevent tumor recurrences when combined with docetaxel, a chemotherapy drug commonly used to treat breast cancer .
Protein Inhibition in Cancer Cells
MK-0752 works by decreasing the amount of a protein that some cancer cells need to grow and divide . This mechanism of action suggests that MK-0752 might be able to help people with cancer .
Uterine Leiomyosarcoma (uLMS) Treatment
MK-0752 has been used in combination with docetaxel, doxorubicin, and gemcitabine in the treatment of uterine leiomyosarcoma (uLMS) . The combination showed synergism in transwell invasion assays, cell cycle flow cytometry, proliferation assays, and RNA sequencing .
Dose-Finding Procedure in Clinical Trials
The Bayesian dose-finding procedure used in the evaluation of MK-0752 in pancreatic cancer is a novel approach in early phase oncology studies . This procedure helps to suggest dose combinations for subsequent patients based on the risks of toxicity at different dose levels .
Wirkmechanismus
Target of Action
MK-0752 is a potent, orally active, and specific γ-secretase inhibitor . The primary target of MK-0752 is the γ-secretase subunit APH-1A . This enzyme plays a crucial role in the activation process of the Notch pathway , which is frequently activated in cancer .
Mode of Action
MK-0752 interacts with its target, the γ-secretase subunit APH-1A, by inhibiting its activity . This inhibition results in a reduction of Aβ40 in a dose-dependent manner, with an IC50 of 5 nM in human SH-SY5Y cells . The inhibition of γ-secretase leads to a decrease in the activation of the Notch pathway .
Biochemical Pathways
The primary biochemical pathway affected by MK-0752 is the Notch pathway . The Notch pathway is involved in the development, differentiation, growth, and fate of multiple different cell types . Inhibition of this pathway by γ-secretase inhibitors like MK-0752 has been shown to be effective in pre-clinical models of various cancers, including pancreatic cancer .
Pharmacokinetics
It is known that mk-0752 is capable of crossing the blood-brain barrier . More research is needed to fully understand the ADME properties of MK-0752 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of MK-0752’s action include a reduction in newly generated CNS Aβ in vivo . In addition, MK-0752 has been shown to have strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line . Anticlonogenic effects were only shown in certain cell lines, and most importantly, MK-0752 induced apoptosis solely in HPV-positive cells .
Action Environment
The action, efficacy, and stability of MK-0752 can be influenced by various environmental factors. For instance, resistance to MK-0752 can alter Notch activity and expression of stemness markers in uterine leiomyosarcoma cell lines This suggests that the tumor microenvironment and the presence of resistant cell populations can influence the action of MK-0752
Zukünftige Richtungen
MK-0752 is under investigation in clinical trials for its potential use in treating various cancers . It has been combined safely with gemcitabine as a treatment for pancreatic cancer . Future research will likely focus on further understanding its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0752 | |
CAS RN |
471905-41-6, 952578-68-6 | |
| Record name | MK-0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0752 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0752 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of MK-0752 and how does it interact with this target?
A1: MK-0752 primarily targets gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway. It acts as a potent inhibitor of gamma-secretase, with an IC50 of approximately 50 nM [].
Q2: How does MK-0752's inhibition of gamma-secretase affect the Notch signaling pathway?
A2: Gamma-secretase cleaves the Notch receptor, releasing the Notch intracellular domain (NICD). MK-0752, by inhibiting gamma-secretase, prevents this cleavage and subsequent translocation of NICD to the nucleus, effectively inhibiting Notch signaling [, ].
Q3: What are the downstream consequences of Notch pathway inhibition by MK-0752?
A3: Inhibition of Notch signaling by MK-0752 has been linked to various downstream effects, including:
- Reduced proliferation of cancer cells: Studies have shown MK-0752 can inhibit the growth of various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and pancreatic ductal adenocarcinoma [, , , ].
- Induction of apoptosis: MK-0752 can promote apoptosis (programmed cell death) in cancer cells, particularly when combined with other therapeutic agents like TRAIL [].
- Suppression of cancer stem cells: Preclinical studies suggest that MK-0752 may target and reduce the population of cancer stem cells, particularly in breast cancer models [, ].
- Modulation of gene expression: MK-0752 treatment has been shown to alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and stem cell maintenance [, , , ].
Q4: How does the effect of MK-0752 on the Notch pathway differ in various tissues and contexts?
A4: The Notch pathway plays complex and context-dependent roles in different tissues. Consequently, MK-0752's effects can vary. For instance, while Notch inhibition shows promise in certain cancers, it can have detrimental effects in other contexts. Therefore, understanding the tissue-specific role of Notch is crucial for developing safe and effective therapies [].
Q5: What is the pharmacokinetic profile of MK-0752?
A5: MK-0752 exhibits favorable pharmacokinetic properties: * Oral bioavailability: It is orally bioavailable, making it convenient for patient administration [, ]. * Half-life: It has a half-life of approximately 15 hours, allowing for once-daily or even weekly dosing [, ]. * Metabolism: While specific metabolic pathways have not been extensively detailed in the provided abstracts, it is known that MK-0752 inhibits gamma-secretase, as evidenced by a decrease in plasma amyloid beta 40 (Aβ40) levels, another substrate of this enzyme [, ].
Q6: Are there any biomarkers that can be used to assess MK-0752's target engagement and pharmacodynamic effects?
A6: Yes, several biomarkers have been investigated:
- Notch gene signature: Analysis of gene expression profiles in hair follicles after MK-0752 administration revealed a characteristic Notch signature that correlates with drug exposure. This signature includes changes in the expression of genes downstream of Notch signaling [, , ].
- Plasma Aβ40 levels: As a gamma-secretase inhibitor, MK-0752 reduces the production of Aβ40. Measuring plasma Aβ40 levels can therefore serve as a pharmacodynamic marker of gamma-secretase inhibition [, , ].
Q7: What preclinical models have been used to evaluate the efficacy of MK-0752?
A7: Researchers have employed various preclinical models to study MK-0752, including:
- In vitro cell line models: Studies have investigated MK-0752's effects on cell proliferation, apoptosis, and gene expression in various cancer cell lines [, , , ].
- Xenograft models: Human tumor xenografts implanted in mice have been utilized to assess the in vivo efficacy of MK-0752, either as a single agent or in combination with other therapies [, , ].
Q8: What are the key findings from preclinical studies on MK-0752 in cancer?
A8: Preclinical studies suggest that MK-0752:
- Inhibits the growth of various cancer cell lines, including those derived from breast cancer, pancreatic cancer, and T-ALL [, , , ].
- May enhance the efficacy of conventional chemotherapy drugs like docetaxel in breast cancer models [, , ].
- Can reduce the population of cancer stem cells in preclinical breast cancer models [, ].
Q9: What clinical trials have been conducted with MK-0752 and what are the main findings?
A9: MK-0752 has been evaluated in several Phase I clinical trials, primarily in patients with advanced solid tumors and hematologic malignancies. Key findings include:
- Dose-limiting toxicities: Dose-limiting toxicities observed in clinical trials include gastrointestinal side effects like diarrhea, nausea, and vomiting, particularly with continuous daily dosing. Fatigue and elevated liver enzymes were also reported [, , , ].
- Efficacy signals: While clinical responses have been limited, some patients with high-grade gliomas and breast cancer have shown disease stabilization or partial responses [, , ].
- Biomarker modulation: Clinical trials have confirmed the modulation of Notch pathway biomarkers, such as the Notch gene signature in hair follicles, supporting MK-0752's on-target activity [, , , ].
Q10: What are the major challenges associated with the clinical development of MK-0752?
A10: Despite promising preclinical data, MK-0752's clinical development faces several challenges:
- Toxicity: Gastrointestinal toxicity, particularly diarrhea, has been a significant limitation, especially with continuous dosing schedules [, ].
- Resistance: The emergence of resistance to MK-0752, as with many targeted therapies, is a concern []. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
- Schedule dependence: Balancing efficacy with acceptable toxicity requires careful optimization of the dosing schedule, which is further complicated by the drug's pharmacokinetic properties [, ].
Q11: What are potential strategies to overcome these challenges and improve MK-0752's therapeutic index?
A11: Several approaches are being explored:
- Combination therapies: Combining MK-0752 with other targeted therapies or conventional chemotherapy drugs may enhance its efficacy and potentially mitigate resistance [, , , ].
- Intermittent dosing: Administering MK-0752 in an intermittent fashion (e.g., weekly dosing) may improve its tolerability profile compared to continuous dosing [].
- Patient selection: Identifying biomarkers that predict response or toxicity to MK-0752 could enable a more personalized approach, maximizing benefit while minimizing risk [, , ].
Q12: What are the future directions for research on MK-0752?
A12: Future research should focus on:
- Understanding mechanisms of resistance: Identifying and characterizing the mechanisms by which cancer cells develop resistance to MK-0752 is crucial for developing strategies to prevent or overcome it [].
- Optimizing combination therapies: Preclinical and clinical studies are needed to identify the most effective drug combinations with MK-0752, as well as the optimal doses and schedules to maximize synergistic effects [, , ].
- Validating predictive biomarkers: Further research is needed to validate biomarkers that can reliably predict which patients are most likely to benefit from MK-0752 treatment, minimizing unnecessary toxicity and maximizing clinical efficacy [, , ].
- Exploring new applications: Given the role of Notch signaling in various cellular processes, investigating MK-0752's potential in other diseases beyond cancer may uncover new therapeutic avenues [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



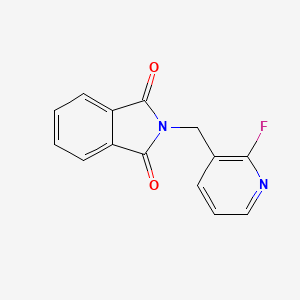
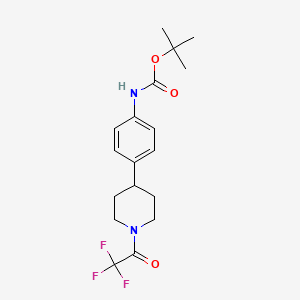
![5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione](/img/structure/B8036574.png)
![(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B8036577.png)
![ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate](/img/structure/B8036585.png)
